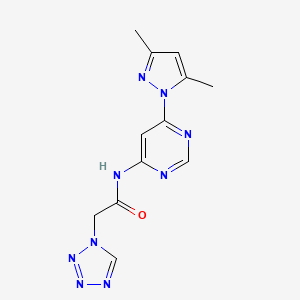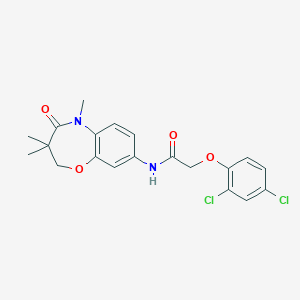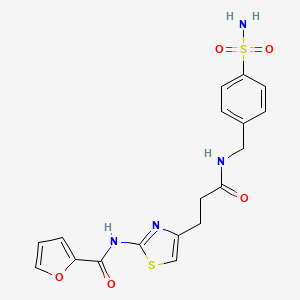
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a complex organic compound belonging to the class of benzothiadiazines. This compound features a benzothiadiazine-1,1-dioxide core with a phenyl group at the 4-position and a chloro substituent at the 6-position. The cyclohexylacetamide moiety is attached to the nitrogen atom of the benzothiadiazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to start with a suitable phenyl derivative, which undergoes cyclization and oxidation reactions to form the benzothiadiazine-1,1-dioxide ring. Subsequent chlorination at the 6-position and acylation with cyclohexylamine completes the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzothiadiazine ring can be further oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Substitution reactions at the chloro or phenyl positions can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and receptor interactions.
Medicine
In the medical field, 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity profile make it valuable for developing new materials and products.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share the benzothiadiazine core but differ in their substituents and functional groups.
Phenyl-substituted benzothiadiazines: : Compounds with similar phenyl groups but different heterocyclic cores.
Cyclohexylacetamide derivatives: : Compounds with similar acylamide groups but different core structures.
Uniqueness
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is unique due to its specific combination of the benzothiadiazine-1,1-dioxide core, chloro substituent, phenyl group, and cyclohexylacetamide moiety. This combination of features may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24-25(29(19,27)28)14-20(26)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFJHXCODBXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2945882.png)


![Tert-butyl (1R,5S)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2945887.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)

![2-chloro-N-{[1-(1H-1,2,3-triazol-1-yl)cyclopropyl]methyl}propanamide](/img/structure/B2945891.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2945892.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)


![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2945902.png)

